Isopentyltriphenylphosphonium bromide
Overview
Description
Synthesis Analysis
IPTPB has been synthesized through various chemical reactions, demonstrating its versatile nature. One notable method involves the reaction of triphenylphosphine with bromine in dichloromethane, producing light-brown crystals upon recrystallization from the same solvent. This process highlights the compound's ability to form in specific crystalline structures under controlled conditions (Vogt, Trojanov, & Rybakov, 1993).
Molecular Structure Analysis
The molecular structure of IPTPB has been extensively studied, with findings indicating that the isopentyl group of the compound adopts an extended conformation at 102 K. The phenyl rings are arranged in a propeller configuration, a common feature among triphenylphosphonium compounds. Such structural details provide insight into the compound's chemical behavior and reactivity (Czerwinski, 2006).
Chemical Reactions and Properties
IPTPB is a green inhibitor that exhibits significant corrosion inhibition ability on metal-electrolyte interfaces in acidic mediums. Its maximum inhibition efficiency reaches 99% at specific molar concentrations in sulfuric acid, showcasing its potential as an effective corrosion inhibitor. The adsorption effect and temperature kinetics of IPTPB have also been studied, further understanding its inhibitory mechanism (Goyal et al., 2020).
Physical Properties Analysis
The physical properties of IPTPB, such as its crystalline form and solubility, have been detailed through various studies. For instance, its crystallization in the monoclinic crystal system and the specific geometric arrangements of its molecules have been elucidated, providing valuable information on its physical characteristics and how they may influence its chemical behavior and applications (Vogt, Trojanov, & Rybakov, 1993).
Chemical Properties Analysis
The chemical properties of IPTPB, such as its reactivity and interaction with other substances, have been a focus of research. Studies on its aggregation behavior in aqueous solutions and its comparison with trimethyl ammonium bromides reveal its high micellization capacity and effective solubilization power. Such properties make IPTPB an attractive compound for various chemical applications, including its role as a corrosion inhibitor and its potential in forming self-assembling systems (Gainanova et al., 2012).
Scientific Research Applications
Synthesis and Reactions : It is used for synthesizing allenic phosphonium salts and ylides, aiding in Wittig reactions with aromatic aldehydes, aromatic isocyanates, and diphenylketen (Ratts & Partos, 1969).
Studying Reactivity : The reactivity of phosphorus compounds with alcohols and amines is studied using Isopentyltriphenylphosphonium bromide (Schweizer & Wehman, 1971).
Structural Analysis : It's used for studying the structure of triphenylphosphonium compounds (Czerwinski, 2006).
Bioassays Stabilization : Isopentyltriphenylphosphonium bromide stabilizes bioassays, preserving their glucose content unchanged for extended periods, which is useful for studying metabolic processes in biological objects (Iarmol'chuk, 1998).
Enantioselective Synthesis : It is used for the enantioselective synthesis of food-relevant anteiso-fatty acids, essential for bioactivity assessment (Thurnhofer & Vetter, 2007).
Bifunctional Promoter : Isopentyltriphenylphosphonium bromide ionic liquid acts as a bifunctional promoter in synthesizing 2-(3-Oxo-1,3-diarylpropyl)malononitrile derivatives in a simple, one-step process (Bahrami et al., 2021).
Hydrogen Bromide Production : It offers a convenient and economical method for producing anhydrous hydrogen bromide (Wang & Schlosser, 1994).
Antitumor Activity : This compound shows significant antitumor activity in P-388 lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).
Surfactant in Self-Assembling Systems : It has high micellization capacity and can be used as a surfactant in self-assembling systems (Gainanova et al., 2012).
Effects on Schistosoma Mansoni : The compound's effects on Schistosoma mansoni's motility and fluorescence tests have been studied, though its cholinergic actions are not immediately ascribable (McAllister et al., 1980).
Antitumor Compounds : It is considered a new class of antitumor compounds (Mangeney et al., 1979).
Corrosion Inhibition : Isopentyltriphenylphosphonium bromide shows promise in inhibiting corrosion in various materials, as evidenced in multiple studies (Hermas et al., 2004; Wahdan et al., 2002; Goyal et al., 2020; Wanees, 2016).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
3-methylbutyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLGTVRDLCJQTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951018 | |
Record name | (3-Methylbutyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopentyltriphenylphosphonium bromide | |
CAS RN |
28322-40-9 | |
Record name | Phosphonium, (3-methylbutyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28322-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopentyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Methylbutyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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